molecular formula C16H24N2O3 B1655525 METHYL 2-[(2-AMINO-4-METHYL-PENTANOYL)AMINO]-3-PHENYL-PROPANOATE CAS No. 37885-98-6

METHYL 2-[(2-AMINO-4-METHYL-PENTANOYL)AMINO]-3-PHENYL-PROPANOATE

Cat. No.: B1655525
CAS No.: 37885-98-6
M. Wt: 292.37 g/mol
InChI Key: DJBPSNXKZLENEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its complex structure, which includes an amino group, a methylpentanamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process may include:

    Formation of the Amino Group: This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Amidation: The amino group is then coupled with a carboxylic acid derivative to form the amido linkage.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific stereochemistry.

Medicine

In medicine, ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((S)-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate: The enantiomer of the compound, differing in its stereochemistry.

    Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate: Lacks the ® configuration at one of the chiral centers.

    Ethyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBPSNXKZLENEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331358
Record name Methyl leucylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-98-6
Record name Methyl leucylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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